Amfenac (D5 Sodium Hydrate)
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Overview
Description
Amfenac (D5 Sodium Hydrate) is a deuterated form of Amfenac Sodium, which is a non-steroidal anti-inflammatory compound. It possesses antipyretic and analgesic properties and is used for the research of acute and chronic inflammation . The deuterium labeling in Amfenac (D5 Sodium Hydrate) is primarily used as a tracer in drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amfenac (D5 Sodium Hydrate) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Amfenac Sodium molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the benzoyl group of Amfenac . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium .
Industrial Production Methods
The industrial production of Amfenac (D5 Sodium Hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Amfenac (D5 Sodium Hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The deuterium atoms can be substituted with other isotopes or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
Amfenac (D5 Sodium Hydrate) has a wide range of scientific research applications, including:
Mechanism of Action
Amfenac (D5 Sodium Hydrate) exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting these enzymes, Amfenac reduces inflammation, alleviates pain, and lowers fever . The deuterium labeling does not significantly alter the mechanism of action but provides a means to trace the compound in biological systems .
Comparison with Similar Compounds
Amfenac (D5 Sodium Hydrate) is compared with other non-steroidal anti-inflammatory drugs (NSAIDs) such as:
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but without deuterium labeling.
Naproxen: An NSAID with a longer half-life compared to Amfenac but also lacks deuterium labeling.
Ketoprofen: Similar to Amfenac in terms of anti-inflammatory properties but differs in its pharmacokinetic profile
The uniqueness of Amfenac (D5 Sodium Hydrate) lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C15H14NNaO4 |
---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
sodium;2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetate;hydrate |
InChI |
InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2/q;+1;/p-1/i1D,2D,3D,5D,6D;; |
InChI Key |
QZNJPJDUBTYMRS-MWOUIWNMSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)[O-])[2H])[2H].O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+] |
Origin of Product |
United States |
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